molecular formula C15H14Cl2N2O2S B5209724 1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine

1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine

Cat. No. B5209724
M. Wt: 357.3 g/mol
InChI Key: NJVZBKWHOUABNR-UHFFFAOYSA-N
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Description

"1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine" is a compound with potential relevance in various fields of chemistry and pharmacology due to its unique structure and properties. The literature review reveals a wide range of research focusing on similar piperazine derivatives, highlighting their significance in synthesizing compounds with notable biological activities.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including alkylation, acidulation, reduction, diazotization, and hydrolysis. These processes are crucial for introducing specific functional groups into the piperazine core, enhancing its activity and selectivity for desired biological targets. For instance, the synthesis from 2,6-dichloro-nitrobenzene and piperazine by alkylation and subsequent reactions yields a significant compound with a total yield of 48.2% (Quan, 2006).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including "1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine," is characterized by its piperazine ring, which can adopt various conformations. Crystallographic studies provide insights into their conformations, intermolecular interactions, and the role of substituents in determining the molecule's overall shape and reactivity (Yang et al., 2005; Mahesha et al., 2019).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, influenced by the nature of their substituents. These reactions include nucleophilic substitution, cyclocondensation, and reactions with carbon disulfide and aminothiourea as starting materials. The reactivity of these compounds can lead to the synthesis of novel derivatives with enhanced biological activities (Xia, 2015; Rajkumar et al., 2014).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are critical for their application in drug formulation and delivery, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.

Chemical Properties Analysis

The chemical properties of "1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine" and related derivatives, including their reactivity, acidity, basicity, and potential for forming hydrogen bonds, are fundamental for understanding their interactions with biological targets. These properties are essential for designing compounds with specific biological activities, such as inhibitors of acetylcholinesterase for potential applications in treating neurodegenerative diseases (Sugimoto et al., 1990; Mohsen et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many piperazine derivatives exhibit biological activity and are used in drugs such as antipsychotics, antidepressants, and antihistamines . The specific mechanism of action for this compound would need to be determined through biological testing.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could lead to the development of new pharmaceuticals or materials .

properties

IUPAC Name

1-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S/c1-9(20)18-4-6-19(7-5-18)15(21)14-13(17)11-3-2-10(16)8-12(11)22-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVZBKWHOUABNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}ethanone

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